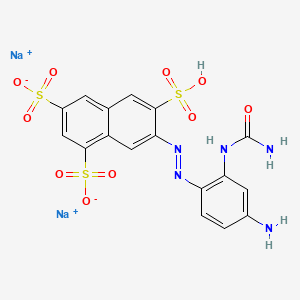
4-(1-Hydroxyethyl)resorcinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Hydroxyethyl)resorcinol is an organic compound that belongs to the resorcinol family. It is characterized by the presence of a hydroxyethyl group attached to the fourth position of the resorcinol ring. This compound is known for its various applications in the fields of chemistry, biology, medicine, and industry due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Hydroxyethyl)resorcinol typically involves the alkylation of resorcinol with ethylene oxide or ethylene carbonate under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack on the ethylene oxide, leading to the formation of the hydroxyethyl derivative.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production.
化学反应分析
Types of Reactions: 4-(1-Hydroxyethyl)resorcinol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form ethylresorcinol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl groups on the resorcinol ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 4-(1-Hydroxyethyl)benzaldehyde or 4-(1-Hydroxyethyl)benzoic acid.
Reduction: Formation of 4-ethylresorcinol.
Substitution: Formation of halogenated derivatives of this compound.
科学研究应用
4-(1-Hydroxyethyl)resorcinol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Investigated for its potential use in skin lightening and anti-aging products due to its ability to inhibit tyrosinase activity.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its chemical stability and reactivity.
作用机制
The mechanism of action of 4-(1-Hydroxyethyl)resorcinol involves its interaction with molecular targets such as enzymes and receptors. For instance, its inhibitory effect on tyrosinase, an enzyme involved in melanin synthesis, is attributed to its ability to bind to the active site of the enzyme, thereby preventing the conversion of tyrosine to melanin. This makes it a valuable compound in cosmetic formulations aimed at skin lightening.
相似化合物的比较
Resorcinol: The parent compound, known for its antiseptic and disinfectant properties.
Hexylresorcinol: An alkyl derivative used in skin care products for its antiseptic and skin lightening properties.
4-Hexylresorcinol: Known for its application in wound healing and anti-inflammatory effects.
Uniqueness: 4-(1-Hydroxyethyl)resorcinol stands out due to its specific hydroxyethyl group, which imparts unique chemical properties and biological activities. Its ability to inhibit tyrosinase more effectively than other resorcinol derivatives makes it particularly valuable in cosmetic and dermatological applications.
属性
CAS 编号 |
67828-36-8 |
|---|---|
分子式 |
C8H10O3 |
分子量 |
154.16 g/mol |
IUPAC 名称 |
4-(1-hydroxyethyl)benzene-1,3-diol |
InChI |
InChI=1S/C8H10O3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5,9-11H,1H3 |
InChI 键 |
DUNRSBLUMXLQPE-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C=C(C=C1)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B14473467.png)



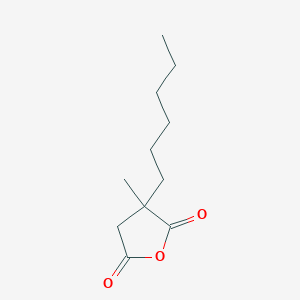
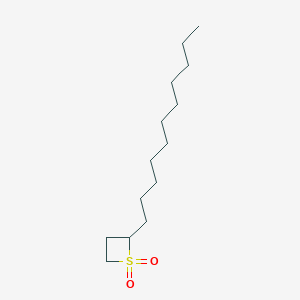
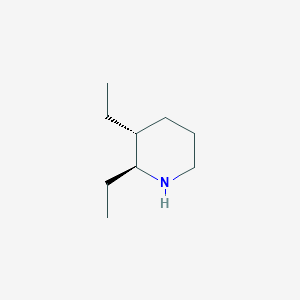

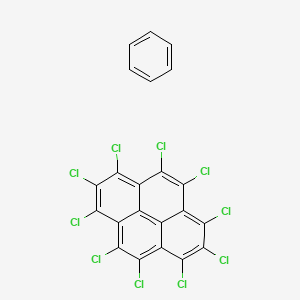
![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime](/img/structure/B14473501.png)
![(4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone](/img/structure/B14473512.png)
